molecular formula C16H18N2O5 B2356748 3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea CAS No. 1421497-00-8

3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea

Cat. No. B2356748
CAS RN: 1421497-00-8
M. Wt: 318.329
InChI Key: SPBPNIVUDJKUGN-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Synthesized through a multi-step process, this compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Scientific Research Applications

Anticancer and Antiangiogenic Properties

Compounds with structural similarities have been investigated for their anticancer and antiangiogenic activities. For example, derivatives characterized by specific substituents have shown potent antiproliferative activity against cancer cells, inhibition of tubulin polymerization, apoptosis induction, and potent vascular disrupting properties both in vitro and in vivo. These findings suggest a potential application in cancer therapy due to the ability to disrupt cancer cell growth and interfere with the cancer's blood supply (R. Romagnoli et al., 2015).

Enzyme Inhibition

Certain benzofuran hydroxamic acids, analogous in structure, have been synthesized and evaluated for their in vitro and in vivo 5-lipoxygenase inhibitory activity, showing potent enzyme inhibition. This suggests their potential as therapeutic agents in diseases where 5-lipoxygenase plays a crucial role (K. Ohemeng et al., 1994).

Material Science Applications

In the field of materials science, benzoxazine monomers derived from bio-based sources, featuring furan moieties, have been synthesized and investigated for copolymerization. These studies indicate the potential of such compounds in developing new materials with improved thermal properties and cross-linking density, showcasing an application in the design of bio-based polymers (CaiFei Wang et al., 2012).

Neuroprotective Properties

Another area of application is in the design and synthesis of novel anti-Parkinsonian agents. Derivatives with certain substitutions have been found to alleviate symptoms in models of Parkinson's disease, alongside demonstrating neuroprotective properties by affecting biochemical markers of oxidative stress. This suggests their utility in developing treatments for neurodegenerative diseases (F. Azam et al., 2012).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-20-7-5-18(9-12-4-6-21-10-12)16(19)17-13-2-3-14-15(8-13)23-11-22-14/h2-4,6,8,10H,5,7,9,11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBPNIVUDJKUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)NC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea

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